molecular formula C11H9N5O B1454680 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine CAS No. 1330043-94-1

3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine

Cat. No.: B1454680
CAS No.: 1330043-94-1
M. Wt: 227.22 g/mol
InChI Key: JTAKTNUQPXTDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C11H9N5O and its molecular weight is 227.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cyclin-dependent kinase 2 (CDK2), where this compound acts as an inhibitor . This inhibition is crucial for regulating the cell cycle and has implications for cancer treatment. Additionally, the compound has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 by altering cell cycle progression and promoting cell death . Furthermore, it affects the PI3K/Akt and Ras/Erk signaling pathways, which are critical for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as CDK2, inhibiting their activity and preventing the phosphorylation of key substrates involved in cell cycle regulation . This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions within the enzyme’s active site. Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that affect its long-term efficacy. Studies have shown that the compound remains stable under various conditions, but its effects on cellular function can change over time. For example, prolonged exposure to the compound can lead to sustained inhibition of CDK2 activity and continuous induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, as well as the levels of metabolites produced. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . For example, its localization to the nucleus allows it to interact with nuclear proteins and influence gene expression. Post-translational modifications and targeting signals play a role in directing the compound to its appropriate subcellular locations.

Properties

IUPAC Name

3-(4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c1-17-10-2-3-13-11(15-10)8-6-14-16-5-4-12-7-9(8)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAKTNUQPXTDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)C2=C3C=NC=CN3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine
Reactant of Route 3
3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine
Reactant of Route 4
Reactant of Route 4
3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine
Reactant of Route 5
Reactant of Route 5
3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine
Reactant of Route 6
Reactant of Route 6
3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.